molecular formula C20H28N8O13P2 B14659131 Pdgmdc CAS No. 51853-63-5

Pdgmdc

Cat. No.: B14659131
CAS No.: 51853-63-5
M. Wt: 650.4 g/mol
InChI Key: JAPHKTOVZDCDRM-PRSXHHODSA-N
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Description

The compound “Pdgmdc” is a relatively new chemical entity that has garnered attention in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pdgmdc involves a multi-step process that typically starts with the preparation of its core structure. The initial step often includes the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are both cost-effective and efficient. The process may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques to achieve high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pdgmdc undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions of this compound often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with different functional groups.

Scientific Research Applications

Pdgmdc has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Pdgmdc involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which this compound is used.

Properties

CAS No.

51853-63-5

Molecular Formula

C20H28N8O13P2

Molecular Weight

650.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H28N8O13P2/c1-8-4-27(20(31)24-16(8)21)13-2-9(29)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)28-7-23-15-17(28)25-19(22)26-18(15)30/h4,7,9-14,29H,2-3,5-6H2,1H3,(H,35,36)(H2,21,24,31)(H2,32,33,34)(H3,22,25,26,30)/t9-,10-,11+,12+,13+,14+/m0/s1

InChI Key

JAPHKTOVZDCDRM-PRSXHHODSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O

Related CAS

51853-63-5

Origin of Product

United States

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